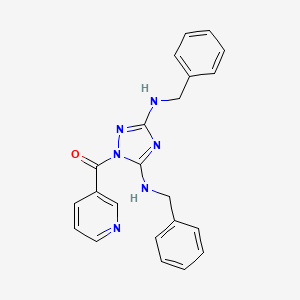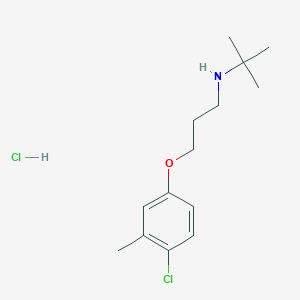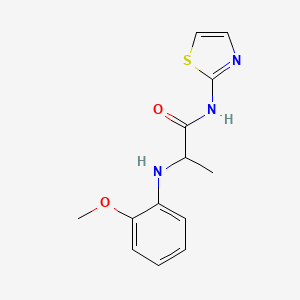
N,N'-dibenzyl-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dibenzyl-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazole-3,5-diamine, commonly known as DBT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. DBT has been found to possess a wide range of biological activities, making it a promising candidate for drug development and other research applications.
Mecanismo De Acción
The mechanism of action of DBT is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. DBT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in various cellular processes, including cell growth and differentiation. DBT has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
DBT has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. DBT also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. DBT has also been shown to possess neuroprotective activity by reducing neuronal damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBT has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for research purposes. It exhibits potent biological activities, making it a promising candidate for drug development. However, DBT also has some limitations. Its mechanism of action is not fully understood, making it difficult to optimize its activity. It also exhibits cytotoxicity at higher concentrations, limiting its use in some experiments.
Direcciones Futuras
There are several future directions for research on DBT. One potential area of research is the optimization of its activity through structure-activity relationship studies. Another area of research is the development of DBT-based drugs for the treatment of cancer and other diseases. DBT can also be used as a tool to study various cellular processes, including cell cycle regulation and apoptosis. Finally, DBT can be used in material science for the development of nanomaterials and other advanced materials.
Métodos De Síntesis
DBT can be synthesized through various methods, including the reaction of 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-amine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified through column chromatography or recrystallization to obtain pure DBT.
Aplicaciones Científicas De Investigación
DBT has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess potent antitumor, anti-inflammatory, and antimicrobial activities. DBT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. DBT has also been found to possess antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-20(19-12-7-13-23-16-19)28-22(25-15-18-10-5-2-6-11-18)26-21(27-28)24-14-17-8-3-1-4-9-17/h1-13,16H,14-15H2,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTNXMGVYPSBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)



![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)